7-Fluoro-1-hydrazinylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(7-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |
InChI Key |
NRDQNDCWIWZFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NN)F |
Origin of Product |
United States |
Role As a Chemical Intermediate and Privileged Scaffold in Advanced Organic Synthesis and Design
7-Fluoro-1-hydrazinylisoquinoline as a Precursor for Diverse Chemical Libraries
This compound is a key precursor for generating diverse chemical libraries, which are essential collections of compounds used in high-throughput screening for drug discovery and materials science. The compound's utility stems from the reactivity of the hydrazine (B178648) moiety, which can readily undergo condensation and cyclization reactions with a wide array of carbonyl compounds and other electrophiles.
For instance, the reaction of the related 1-hydrazinylisoquinoline (B93899) with various chalcones (α,β-unsaturated ketones) in the presence of iron-oxide nanoparticles has been shown to produce a library of 1-(4,5-dihydropyrazol-1-yl)isoquinolines in high yield and purity. researchgate.net This reaction involves the initial condensation of the hydrazine with the ketone, followed by an intramolecular cyclization. By varying the substituents on the chalcone (B49325) starting materials, a diverse set of pyrazoline derivatives can be systematically synthesized. researchgate.net The introduction of a fluorine atom at the 7-position of the isoquinoline (B145761) ring, as in this compound, is anticipated to modulate the electronic properties and biological activity of the resulting library members, offering a strategic advantage in the development of new chemical entities. The commercial availability of this compound as a chemical intermediate facilitates its use in such library synthesis efforts. echemi.combuyersguidechem.comchemsrc.combldpharm.com
The Isoquinoline-Hydrazine Motif in Scaffold Hopping and Chemical Space Exploration
The isoquinoline-hydrazine motif is a valuable tool in scaffold hopping, a medicinal chemistry strategy that aims to identify novel molecular cores (scaffolds) with similar biological activity to known active compounds but with significantly different chemical structures. This approach helps in discovering new intellectual property, improving physicochemical properties, and overcoming drug resistance. The exploration of new scaffolds is a fundamental aspect of expanding the accessible chemical space for drug discovery. nih.govresearchgate.net
The structure of this compound is well-suited for the strategic design of novel molecular architectures. nih.govrug.nl The hydrazine group serves as a versatile handle for constructing a variety of heterocyclic rings through annulation reactions. researchgate.net For example, rhodium-catalyzed C-H activation and annulation of hydrazones (derived from hydrazines) with alkynes can produce highly substituted isoquinolines, demonstrating the N-N bond's utility as an internal oxidant. researchgate.net
By applying such synthetic strategies to this compound, chemists can fuse new ring systems onto the existing isoquinoline framework, leading to a significant reshaping of the molecular architecture. rsc.org This allows for a departure from known structural classes while potentially retaining or enhancing the desired biological interactions, a key goal of scaffold hopping. The fluorine atom further enhances its utility by providing a means to fine-tune properties like metabolic stability and binding affinity.
The Analog Series-Based (ASB) scaffold formalism is a computational method developed to define molecular cores in a way that is more aligned with medicinal chemistry principles than traditional hierarchical methods. medicaldesignandoutsourcing.comrsc.org Instead of being derived from individual compounds, ASB scaffolds are systematically generated from series of bioactive analogs, capturing the structural relationships and reaction information inherent in a chemical series. researchgate.netnih.gov This approach identifies the conserved core structure and the specific substitution sites that differentiate the analogs within a series. nih.govresearchgate.net
A key feature of ASB scaffolds is that a given analog series yields one unique ASB scaffold, which is annotated with activity information, making it a powerful tool for understanding structure-activity relationships (SAR). nih.govnih.gov While no specific studies have applied the ASB formalism to this compound, a chemical library derived from this precursor would be an ideal candidate for such an analysis.
By synthesizing a library of, for example, pyrazoline derivatives from this compound and various chalcones, and then assaying their biological activity, one could generate one or more analog series. Applying the ASB formalism would extract the core scaffold that represents the structural and activity relationships within that series. nih.gov This would provide a more nuanced and chemically intuitive representation of the scaffold compared to a simple Bemis-Murcko analysis, aiding in the design of next-generation compounds with improved properties. medicaldesignandoutsourcing.com
Contribution to the Design of Structurally Complex Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. openaccessjournals.comosi.lv The synthesis of novel and structurally complex heterocyclic systems is a constant focus of organic chemistry. mdpi.comnih.gov this compound is a valuable contributor to this field due to its inherent reactivity that allows for the construction of fused and multi-ring systems.
The reaction of 1-hydrazinylisoquinoline derivatives with chalcones to form pyrazoline-substituted isoquinolines is a prime example of its utility in creating complex heterocycles. researchgate.net This reaction builds a five-membered heterocyclic ring onto the isoquinoline core. Furthermore, the hydrazine functionality is a well-established precursor for synthesizing a variety of other nitrogen-containing heterocycles, such as indazoles, triazoles, and pyridazines, through different cyclization strategies. nih.gov
The presence of a fluorine atom in the 7-position is particularly significant. Fluorinated heterocycles are of great interest in medicinal chemistry and materials science. mdpi.com The introduction of fluorine can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability. In the context of complex heterocyclic design, the fluorine atom on the isoquinoline ring of this compound can be used to strategically modulate the properties of the final, more complex molecule.
Potential Applications in the Synthesis of Functional Organic Materials
The unique electronic properties of fluorinated organic compounds make them highly sought after for applications in electronics and optoelectronics. rsc.org The incorporation of fluorine atoms into conjugated systems can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This effect generally enhances electron injection and increases the material's resistance to oxidative degradation, making it suitable for use as an n-type or ambipolar semiconductor in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
This compound serves as a potential building block for such functional organic materials. The fluorinated isoquinoline core can be elaborated into larger, conjugated structures. The resulting materials would benefit from the electronic effects of the fluorine atom. Additionally, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds, can play a crucial role in directing the solid-state packing of the molecules, which in turn influences charge carrier mobility. rsc.org The development of new quinoidal thienoacenes and other complex heterocyclic systems has led to novel functional materials with low-lying LUMO energies and potential for use in materials applications. rsc.org By using this compound as a starting point for creating extended, planar heterocyclic systems, it may be possible to develop new functional organic materials with tailored electronic and photophysical properties.
Computational and Theoretical Investigations of 7 Fluoro 1 Hydrazinylisoquinoline and Analogues
Quantum Chemical Calculations for Elucidating Molecular Structure, Electronic Properties, and Aromaticity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of molecules like 7-Fluoro-1-hydrazinylisoquinoline. These calculations can predict molecular geometries, electronic properties, and aromaticity with a high degree of accuracy.
The introduction of a fluorine atom at the 7-position and a hydrazinyl group at the 1-position of the isoquinoline (B145761) scaffold significantly influences its electronic landscape. The fluorine atom, being highly electronegative, is expected to exert a strong electron-withdrawing inductive effect, which can modulate the electron density across the isoquinoline ring system. This, in turn, can affect the molecule's reactivity and intermolecular interactions.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.8 to -6.2 | Electron-donating potential |
| LUMO Energy | -1.9 to -2.3 | Electron-accepting potential |
| HOMO-LUMO Gap | 3.6 to 4.2 | Chemical reactivity and stability |
Note: The values in this table are hypothetical and are based on trends observed in computational studies of similar fluoro-substituted and amino-substituted aromatic systems. Actual values would require specific DFT calculations.
Aromaticity is another important property that can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. The isoquinoline core is aromatic, and the substituents are not expected to disrupt this aromaticity significantly. However, the electron-donating and -withdrawing groups can modulate the degree of aromaticity of the individual rings within the isoquinoline system.
Mechanistic Studies of Chemical Reactions and Transformations
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into reaction pathways and the structures of transient species like transition states.
For this compound, computational methods can be employed to investigate various reactions, such as electrophilic and nucleophilic substitutions, as well as cyclization reactions involving the hydrazinyl moiety. For instance, in the reaction of isoquinoline with water under supercritical conditions, computational studies have elucidated the reaction pathways for ring-opening and denitrogenation, identifying the rate-limiting steps and the catalytic role of water molecules. acs.orgresearchgate.net Similar approaches could be applied to understand the reactivity of this compound.
The hydrazinyl group is a versatile functional group that can participate in a variety of transformations, including the formation of pyrazole (B372694) rings. Computational modeling can map out the potential energy surface for such reactions, identifying the most favorable reaction pathways and the structures of the transition states. This information is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.
The substituents on the isoquinoline ring play a crucial role in directing the outcome of chemical reactions. The fluorine atom at the 7-position and the hydrazinyl group at the 1-position will influence the regioselectivity of reactions such as electrophilic aromatic substitution. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating character of the hydrazinyl group, along with their directing effects, can be computationally modeled to predict the most likely sites of reaction.
In reactions where new stereocenters are formed, computational methods can be used to predict the stereoselectivity. By calculating the energies of the different possible stereoisomeric transition states, it is possible to determine which stereoisomer is likely to be the major product. This is particularly relevant in the design of chiral catalysts for asymmetric synthesis involving isoquinoline scaffolds.
Molecular Interaction Modeling and Scaffold Profiling (e.g., hydrogen bonding, π-stacking)
The biological activity of many drug molecules is predicated on their ability to interact with specific biological targets, such as proteins and nucleic acids. Molecular interaction modeling is a computational technique used to study these interactions in detail. For this compound, understanding its interaction profile is crucial for its potential applications in medicinal chemistry.
The hydrazinyl group is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms of the isoquinoline ring can also act as hydrogen bond acceptors. The fluorine atom can participate in weaker hydrogen bonds or other electrostatic interactions. These hydrogen bonding capabilities can be modeled to predict how the molecule might bind to the active site of a target protein.
A molecular electrostatic potential (MEP) map can be generated computationally to visualize the electron density distribution around the molecule. nih.gov Regions of negative potential (electron-rich) are susceptible to electrophilic attack and can act as hydrogen bond acceptors, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The MEP of this compound would show negative potential around the nitrogen atoms and the fluorine atom, and positive potential around the hydrazinyl protons, guiding the understanding of its intermolecular interactions.
Conformational Analysis and Dynamic Behavior of the Hydrazinyl Group and Isoquinoline Scaffold
The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in a biological context. Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. drugdesign.orgic.ac.uklibretexts.orglumenlearning.com
For this compound, a key flexible bond is the C1-N bond of the hydrazinyl group. Rotation around this bond will lead to different conformers with varying energies. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. drugdesign.org The preferred conformation will be a balance of steric and electronic effects. For instance, there may be a preference for a conformation that allows for an intramolecular hydrogen bond between one of the hydrazinyl protons and the nitrogen atom of the isoquinoline ring, if sterically feasible. The dynamic behavior of the molecule, including the rotation of the hydrazinyl group, can be studied using molecular dynamics simulations. nih.gov
| Dihedral Angle (H-N-N-C1) | Relative Energy (kcal/mol) | Description |
| ~0° | High | Eclipsed conformation, sterically hindered |
| ~60° | Low | Gauche conformation, potentially stabilized by intramolecular interactions |
| ~120° | Intermediate | Skew conformation |
| 180° | Low | Anti conformation, sterically favored |
Note: This table presents a hypothetical energy profile for the rotation around the N-N bond of the hydrazinyl group. The actual energy values and the most stable conformation would need to be determined by specific computational analysis.
Computational Tools and Algorithms in Support of Rational Compound Design
The insights gained from the computational studies described above are integral to the process of rational compound design. By understanding the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can design new molecules with improved properties.
Several computational tools and algorithms are employed in this process:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.govplos.org The resulting models can be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unhas.ac.idd-nb.infoscholarsresearchlibrary.complos.orgnih.gov It is widely used to screen virtual libraries of compounds and to understand the binding mode of active molecules.
Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to search for new compounds with similar interaction patterns. nih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a drug. unhas.ac.id
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment, making it suitable for studying enzymatic reactions. nih.gov
These computational approaches, when used in synergy with experimental work, can significantly accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. whiterose.ac.ukmanchester.ac.uk
Future Research Directions and Unexplored Avenues for 7 Fluoro 1 Hydrazinylisoquinoline
Development of Green and Sustainable Synthetic Methodologies
Traditional synthetic routes for isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.orgrsc.org The development of green and sustainable synthetic methodologies for 7-Fluoro-1-hydrazinylisoquinoline is a critical future research direction. The principles of green chemistry, such as the use of benign solvents, recyclable catalysts, and energy-efficient processes, can guide the design of environmentally friendly synthetic pathways. rsc.orgrsc.org
Future research could focus on leveraging advancements in green chemistry for the synthesis of isoquinoline scaffolds. rsc.org For instance, ultrasound-assisted synthesis has been shown to be an efficient and green method for preparing certain isoquinoline derivatives, offering mild conditions and short reaction times. rsc.org Another promising approach involves the use of recyclable homogeneous catalysts, such as Ru(II)/PEG-400, which can facilitate C-H/N-N bond activation in biodegradable solvents, thereby enhancing atom economy and simplifying product isolation. The exploration of solvent-free reactions or the use of water as a green solvent are also viable avenues for the synthesis of isoquinoline-related compounds. tandfonline.com
Furthermore, the development of methods that operate under mild conditions, such as at room temperature and in biomass-derived solvents like ethanol, would significantly improve the environmental footprint of the synthesis. chemistryviews.org These green approaches not only address environmental concerns but also have the potential to improve efficiency and reduce costs associated with the production of this compound and its derivatives.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation as an energy source. | Mild conditions, shorter reaction times, high yields. rsc.org |
| Recyclable Homogeneous Catalysis | Employment of catalysts like Ru(II) in polyethylene (B3416737) glycol (PEG). | High atom economy, use of biodegradable solvent, catalyst reusability. |
| Solvent-Free Reactions | Conducting reactions without a solvent or in benign media like water. | Reduced waste, simplified workup, lower environmental impact. tandfonline.com |
Exploration of Novel Catalytic Transformations
The hydrazinyl group and the fluorinated isoquinoline core of this compound suggest its potential as a ligand or catalyst in a variety of organic transformations. The nitrogen atoms of the hydrazinyl and isoquinoline moieties can act as coordination sites for metal centers, while the fluorine atom can modulate the electronic properties of the system.
Future research should explore the application of this compound as a ligand in transition-metal-catalyzed cross-coupling reactions. The development of palladium-catalyzed α-arylation of ketones, for instance, has provided a powerful route to polysubstituted isoquinolines, and novel ligands can further expand the scope and efficiency of such reactions. nih.govnih.gov The unique electronic and steric properties imparted by the fluoro and hydrazinyl groups could lead to catalysts with enhanced activity, selectivity, and substrate scope.
Moreover, the potential for this compound to participate in photoredox catalysis is an exciting and unexplored avenue. ijpsjournal.com Visible-light-mediated C-H functionalization of heterocycles is a rapidly growing field, and novel photocatalysts are in high demand. ijpsjournal.com The isoquinoline scaffold is known to be amenable to such transformations, and the specific substituents of the target compound could offer unique photophysical properties.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The presence of a fluorine atom and a hydrogen-bond-donating hydrazinyl group makes this compound an attractive building block for supramolecular chemistry and the design of self-assembling systems. Fluorinated organic molecules are known to engage in specific non-covalent interactions, including fluorine-hydrogen bonds and fluorous-fluorous interactions, which can be exploited to direct the formation of ordered supramolecular architectures. nih.gov
Future investigations could focus on the self-assembly of this compound into well-defined nanostructures, such as nanotubes, vesicles, or gels. The interplay between hydrogen bonding involving the hydrazinyl group and the specific interactions of the fluorinated isoquinoline core could lead to novel materials with interesting properties. The ability of fluorinated N-heterocyclic carbenes to form stable self-assembled monolayers (SAMs) on gold surfaces suggests that derivatives of this compound could also be used to modify surface properties. nih.gov
The design of functional supramolecular systems based on this compound could have applications in areas such as molecular recognition, sensing, and drug delivery. The isoquinoline moiety itself is a privileged scaffold in medicinal chemistry, and its incorporation into self-assembling systems could lead to new therapeutic agents with enhanced efficacy. wikipedia.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and efficiency compared to traditional batch processes. nih.gov The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant future research direction.
Continuous-flow reactors can enable the safe handling of hazardous reagents and intermediates, which is particularly relevant for reactions involving hydrazines. nih.gov Moreover, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The synthesis of quinoline (B57606) and isoquinoline derivatives has been successfully demonstrated in flow, highlighting the feasibility of this approach. researchgate.netvapourtec.comresearchgate.net
Automated synthesis platforms, coupled with flow reactors, can accelerate the discovery and optimization of new reactions and the synthesis of libraries of this compound derivatives for screening in various applications. This high-throughput approach can significantly reduce the time and resources required for the development of new functional molecules.
Table 2: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Advantage | Description |
|---|---|
| Enhanced Safety | Safe handling of reactive intermediates and hazardous reagents in a closed system. nih.gov |
| Scalability | Facile scaling of reactions from laboratory to industrial production. researchgate.net |
| Process Control | Precise control over reaction parameters leading to improved reproducibility and yield. nih.gov |
| Efficiency | Reduced reaction times and simplified workup procedures. researchgate.net |
Theoretical Guided Experimental Design for Accelerated Discovery in Organic Synthesis
Computational chemistry and theoretical modeling are increasingly being used to guide experimental design and accelerate the discovery of new molecules and reactions. researchgate.net In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its molecular orbitals (HOMO, LUMO) and electrostatic potential surfaces. researchgate.net This information can be used to rationalize its reactivity and to design new catalytic transformations. For example, computational studies can help in understanding the binding of the molecule to metal centers and in predicting the outcomes of catalytic cycles.
Furthermore, theoretical models can be used to design new derivatives of this compound with tailored properties for specific applications. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity or material properties. nih.gov This in-silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The use of computational tools to predict the properties of fluorinated N-heterocycles is a growing area of research that can significantly impact the development of new functional materials and bioactive compounds. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
